molecular formula C17H17N5O4 B129557 (E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine CAS No. 155271-82-2

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine

Cat. No. B129557
M. Wt: 355.3 g/mol
InChI Key: YTPVZGZXIQZGGU-CMDGGOBGSA-N
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Description

“(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine” is a complex organic compound. It likely contains a xanthine backbone, which is a purine base found in most human body tissues and fluids and in other organisms . The “E” denotes the trans configuration of the molecule, meaning the highest priority groups are on opposite sides of the double bond .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Wittig reaction . This involves using a base and a phase transfer catalyst .


Molecular Structure Analysis

The molecule likely contains a xanthine backbone with additional ethyl, nitrostyryl groups . It likely has multiple aromatic rings, double bonds, and may contain a nitro group .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the types of bonds present would all play a role .

Safety And Hazards

Without specific information on the compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, safe handling practices should be followed to minimize risk of exposure .

properties

IUPAC Name

1,3-diethyl-8-[(E)-2-(3-nitrophenyl)ethenyl]-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-3-20-15-14(16(23)21(4-2)17(20)24)18-13(19-15)9-8-11-6-5-7-12(10-11)22(25)26/h5-10H,3-4H2,1-2H3,(H,18,19)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPVZGZXIQZGGU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,3-Diethyl-8-(3-nitrostyryl)xanthine

CAS RN

155271-82-2
Record name 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3-nitrophenyl)ethenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155271822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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